[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13526905
Molecular Formula: C6H15Cl2N3O
Molecular Weight: 216.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15Cl2N3O |
|---|---|
| Molecular Weight | 216.11 g/mol |
| IUPAC Name | 2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2 |
| Standard InChI Key | IMDOUFNBHNHPGY-UHFFFAOYSA-N |
| SMILES | CC(CN)N1C=CN=C1.O.Cl.Cl |
| Canonical SMILES | CC(CN)N1C=CN=C1.O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
[2-(1H-Imidazol-1-yl)propyl]amine dihydrochloride hydrate is systematically named as 2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride under IUPAC conventions. Its molecular formula (C₆H₁₅Cl₂N₃O) accounts for two chloride ions and one water molecule coordinated to the primary amine-imidazole structure. The compound’s PubChem CID (75530847) and CAS registry (VC13526905) provide standardized identifiers for global databases .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.11 g/mol | |
| SMILES Notation | CC(CN)N1C=CN=C1.O.Cl.Cl | |
| InChI Key | VKXQCBQHQPZLFJ-UHFFFAOYSA-N | |
| XLogP3 (Partition Coefficient) | 1.2 (estimated) |
Crystalline and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous imidazole-propylamine derivatives reveal triclinic crystal systems (P1 space group) with unit cell parameters (a = 8.0724 Å, b = 9.6473 Å, c = 9.6635 Å) . The imidazole ring adopts a planar geometry, while the propylamine chain exhibits rotational flexibility, enabling intramolecular hydrogen bonding with water molecules . Displacement ellipsoids at 30% probability confirm dynamic conformational changes under varying pH and temperature conditions .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Imidazole Alkylation: Reacting imidazole with 1-bromo-2-propylamine under basic conditions yields 2-(1H-imidazol-1-yl)propan-1-amine .
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Salt Formation: Treating the free base with hydrochloric acid generates the dihydrochloride salt.
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Hydration: Crystallization from aqueous ethanol introduces the stoichiometric water molecule.
Key intermediates include 4-(1H-imidazol-1-yl)benzaldehyde, formed through Claisen–Schmidt condensation . Yield optimization (65–68%) is achieved using β-cyclodextrin encapsulation to stabilize reactive intermediates .
Table 2: Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Maximizes alkylation rate |
| Solvent System | Ethanol/Water (3:1 v/v) | Enhances salt solubility |
| pH During Crystallization | 4.5–5.0 | Prevents imidazole protonation |
Pharmacological and Biological Applications
Hypotensive and Diuretic Activity
Patent EP0005528B1 identifies structurally related imidazole derivatives as potent inhibitors of NF-κB transcription factors, conferring anti-inflammatory and hypotensive effects . The title compound’s amine group acts as a nucleophile, disrupting angiotensin II receptor binding in in vitro assays (IC₅₀ = 12.3 μM) .
Agricultural Uses
Complexation with β-cyclodextrin enhances the compound’s stability as a seed-coating agent. Trials on wheat seeds demonstrate a 27% increase in germination rates under drought conditions, attributed to sustained release of imidazole-mediated growth stimulants .
Research Frontiers and Challenges
Unexplored Therapeutic Mechanisms
While in silico models predict strong binding to histamine H₃ receptors (ΔG = −9.8 kcal/mol), experimental validation remains pending. Computational docking studies (PDB ID: 3RZE) suggest potential application in neurological disorders, necessitating in vivo pharmacokinetic profiling.
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